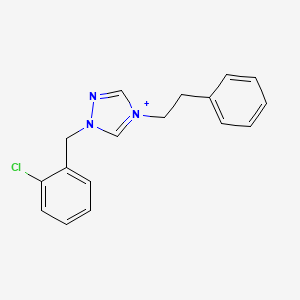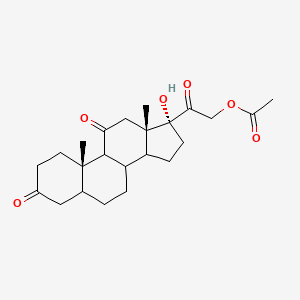
1-(2-chlorobenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazol-4-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-chlorobenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazol-4-ium is a synthetic organic compound that belongs to the class of triazolium salts. This compound is characterized by the presence of a triazole ring substituted with a 2-chlorobenzyl group and a 2-phenylethyl group. Triazolium salts are known for their diverse applications in various fields, including medicinal chemistry, catalysis, and materials science.
准备方法
The synthesis of 1-(2-chlorobenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazol-4-ium typically involves the reaction of 2-chlorobenzyl chloride with 2-phenylethylamine in the presence of a base, followed by cyclization with hydrazine hydrate to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
化学反应分析
1-(2-chlorobenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazol-4-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 2-chlorobenzyl group can be replaced by other nucleophiles such as amines or thiols.
Cyclization: The triazole ring can participate in cyclization reactions, forming various cyclic derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
1-(2-chlorobenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazol-4-ium has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new triazole-based compounds with potential biological activity.
Biology: It is studied for its potential as an antimicrobial agent, with research focusing on its ability to inhibit the growth of various bacterial and fungal strains.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antifungal, antibacterial, or anticancer agent.
Industry: In industrial applications, the compound is used as a catalyst in various chemical reactions, including polymerization and cross-coupling reactions.
作用机制
The mechanism of action of 1-(2-chlorobenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazol-4-ium involves its interaction with specific molecular targets and pathways. In biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby inhibiting their activity. For example, as an antimicrobial agent, it may disrupt the cell membrane integrity of bacteria or fungi, leading to cell death. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
1-(2-chlorobenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazol-4-ium can be compared with other similar compounds, such as:
1-(2-chlorobenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazole: This compound lacks the triazolium ion, which may affect its reactivity and biological activity.
1-(2-chlorobenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazol-3-ium: The position of the triazolium ion is different, which may influence its chemical properties and applications.
1-(2-chlorobenzyl)-4-(2-phenylethyl)-1H-1,2,4-triazol-5-ium: Another positional isomer with potentially different reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the triazolium ion, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
属性
分子式 |
C17H17ClN3+ |
|---|---|
分子量 |
298.8 g/mol |
IUPAC 名称 |
1-[(2-chlorophenyl)methyl]-4-(2-phenylethyl)-1,2,4-triazol-4-ium |
InChI |
InChI=1S/C17H17ClN3/c18-17-9-5-4-8-16(17)12-21-14-20(13-19-21)11-10-15-6-2-1-3-7-15/h1-9,13-14H,10-12H2/q+1 |
InChI 键 |
XJAWFWXDRXRAPT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC[N+]2=CN(N=C2)CC3=CC=CC=C3Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Phenylimidazo[1,5-a]thieno[2,3-e]pyrimidine](/img/structure/B13368832.png)
![7-benzyl-2-(cinnamylsulfanyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13368834.png)
![4-hydroxy-6,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione](/img/structure/B13368838.png)
![Ethyl 5-(4-methoxyphenyl)-1,3,7-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13368858.png)
![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B13368864.png)
![6-(1,3-Benzodioxol-5-yl)-3-(3-methyl-1-benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368865.png)
![3-(1-Benzofuran-2-yl)-6-(3-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368872.png)
![4-hydroxy-5-[N-(2-naphthyl)ethanimidoyl]-2H-1,3-thiazine-2,6(3H)-dione](/img/structure/B13368873.png)
![2-[1-(1H-tetraazol-1-ylmethyl)cyclohexyl]-N-(3-[1,2,4]triazolo[4,3-a]pyridin-3-ylpropyl)acetamide](/img/structure/B13368875.png)
![2,6-Ditert-butyl-4-[3-(4-toluidino)imidazo[1,2-a]pyrimidin-2-yl]phenol](/img/structure/B13368891.png)

![7-methyl-3-[(4-methylbenzylidene)amino]-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B13368900.png)

![Methyl 11,15-dimethoxy-5-methyl-13-oxa-5-azahexacyclo[13.2.2.1~2,8~.0~1,6~.0~2,14~.0~12,20~]icosa-8(20),9,11,18-tetraene-16-carboxylate](/img/structure/B13368904.png)
